molecular formula C10H20O2 B12697813 2-Methylbutyl valerate CAS No. 55590-83-5

2-Methylbutyl valerate

Cat. No.: B12697813
CAS No.: 55590-83-5
M. Wt: 172.26 g/mol
InChI Key: FOJKZJAPKUOYKR-UHFFFAOYSA-N
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Description

2-Methylbutyl valerate, also known as 2-Methylbutyl pentanoate, is an ester compound with the molecular formula C10H20O2. It is commonly used in the flavor and fragrance industry due to its fruity aroma and flavor. This compound is found naturally in various fruits and is often used to enhance the sensory properties of food and beverages .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methylbutyl valerate can be synthesized through the esterification reaction between 2-methylbutanol and valeric acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product.

Industrial Production Methods

In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reactants are mixed in large reactors, and the reaction is catalyzed by acids. The product is then purified through distillation to obtain the desired ester with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Methylbutyl valerate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into 2-methylbutanol and valeric acid.

    Oxidation: The ester can be oxidized to produce corresponding carboxylic acids and alcohols.

    Reduction: Reduction of the ester can yield alcohols.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products Formed

    Hydrolysis: 2-Methylbutanol and valeric acid.

    Oxidation: Carboxylic acids and alcohols.

    Reduction: Alcohols.

Scientific Research Applications

2-Methylbutyl valerate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methylbutyl valerate primarily involves its interaction with olfactory receptors in the nasal cavity. The ester binds to specific receptors, triggering a signal transduction pathway that results in the perception of a fruity aroma. The molecular targets are the olfactory receptors, and the pathways involved include the activation of G-protein coupled receptors and subsequent signal transduction cascades .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methylbutyl isovalerate
  • 2-Methylbutyl 3-methylbutanoate
  • 2-Methylbutyl isopentanoate

Uniqueness

2-Methylbutyl valerate is unique due to its specific fruity aroma, which is distinct from other similar esters. Its natural occurrence in various fruits and its widespread use in the flavor and fragrance industry make it a valuable compound. Compared to similar esters, this compound has a more pronounced and desirable fruity scent, making it a preferred choice for enhancing sensory properties .

Properties

CAS No.

55590-83-5

Molecular Formula

C10H20O2

Molecular Weight

172.26 g/mol

IUPAC Name

2-methylbutyl pentanoate

InChI

InChI=1S/C10H20O2/c1-4-6-7-10(11)12-8-9(3)5-2/h9H,4-8H2,1-3H3

InChI Key

FOJKZJAPKUOYKR-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)OCC(C)CC

Origin of Product

United States

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